molecular formula C18H18N4O3 B7173064 N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide

N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide

Cat. No.: B7173064
M. Wt: 338.4 g/mol
InChI Key: PDZPFECXTBGAIZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyridine ring substituted with a carboxamide group, a dimethoxyphenyl group, and a methylpyrazolyl group, making it a molecule of interest in various fields of chemistry and biology.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22-11-14(10-20-22)12-6-13(9-19-8-12)18(23)21-15-4-5-16(24-2)17(7-15)25-3/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZPFECXTBGAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Attachment of the Methylpyrazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of cost-effective reagents and catalysts to ensure scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the pyridine ring.

    N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-3-yl)pyridine-3-carboxamide: Similar structure but with a methylpyrazolyl group at the 3-position of the pyridine ring.

Uniqueness

N-(3,4-dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

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